7-溴-5-硝基-1H-吲哚

描述

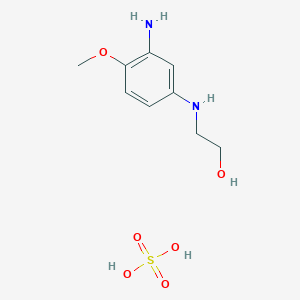

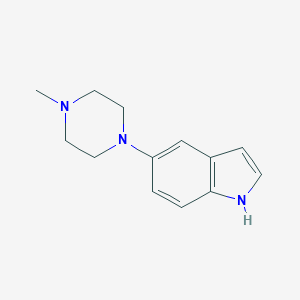

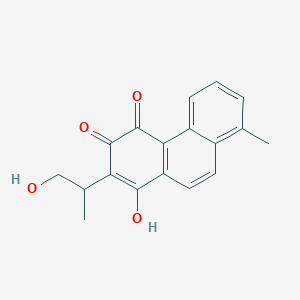

The compound "7-bromo-5-nitro-1H-indole" is a derivative of indole, which is a heterocyclic aromatic organic compound. This derivative is characterized by the presence of a bromine atom at the seventh position and a nitro group at the fifth position on the indole ring. Indole derivatives are of significant interest due to their diverse biological activities and their use as building blocks in organic synthesis .

Synthesis Analysis

The synthesis of indole derivatives can involve various strategies, including the Friedel–Crafts alkylation. For instance, asymmetric Friedel–Crafts alkylation of indoles with (Z)-1-bromo-1-nitrostyrenes has been reported, which is catalyzed by bis-cyclometalated iridium complexes. This method emphasizes the importance of the bromo functional group for achieving high asymmetric induction and the synthesis of chiral indole-containing products .

Molecular Structure Analysis

The molecular structure of indole derivatives, such as 5-bromo-1H-indole-3-carbaldehyde, has been characterized by X-ray single crystal diffraction. The analysis of the crystal structure can reveal short intermolecular connections and provide insights into atom-to-atom interactions . Additionally, the crystal structure of 5-bromo-7-nitroindoline, a closely related compound, has been determined, showing the orientation of the bromine and nitro groups in relation to the indole ring .

Chemical Reactions Analysis

Indoles, including those with substituents at the 5- and 7-positions, can undergo nitration reactions in strongly acidic media. The nitration typically results in the introduction of a nitro group at the 6-position, and the structures of the products can be confirmed using various spectroscopic techniques .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives can be studied using spectroscopic and thermal analysis tools. For example, the thermal stability of a compound derived from 5-bromo-1H-indole-3-carbaldehyde was found to be good up to 215°C. The electronic spectra, molecular orbital energy level diagrams, and molecular electrostatic potential maps can be assigned and explored based on TD-DFT results. Additionally, NMR chemical shifts can be computed and compared using the GIAO method .

科学研究应用

-

Pharmaceuticals and Medicine

-

Chemical Synthesis

-

Industrial Applications

-

Biotechnological Production

-

Bacterial Signalling

-

Antiviral Activity

- Indole derivatives have shown potential as antiviral agents .

- For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

- Another example is 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole, which were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .

-

Anti-inflammatory Activity

-

Anticancer Activity

-

Anti-HIV Activity

-

Antioxidant Activity

-

Antimicrobial Activity

-

Antitubercular Activity

-

Antidiabetic Activity

-

Antimalarial Activity

-

Anticholinesterase Activity

-

Synthesis of Alkaloids

- Indoles are a significant heterocyclic system in natural products and drugs .

- They play a main role in cell biology .

- The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

-

Transition Metal-Catalyzed Cyclization Reactions

- Transition metal-catalyzed cyclization reactions of unsaturated substrates have become one of the most important and useful methodologies for the preparation of heterocycles .

- The association between alkynes and nitrogen compounds results in versatile substrates for the synthesis of N-heterocycles, including indole derivatives .

安全和危害

属性

IUPAC Name |

7-bromo-5-nitro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-7-4-6(11(12)13)3-5-1-2-10-8(5)7/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXJOZTUJVYCOMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C=C(C=C21)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10397478 | |

| Record name | 7-bromo-5-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-bromo-5-nitro-1H-indole | |

CAS RN |

87240-07-1 | |

| Record name | 7-Bromo-5-nitro-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87240-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-bromo-5-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Iodo-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one](/img/structure/B152598.png)